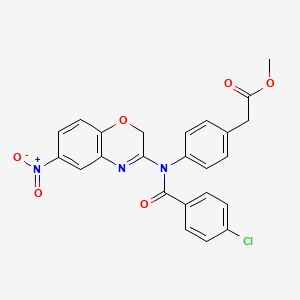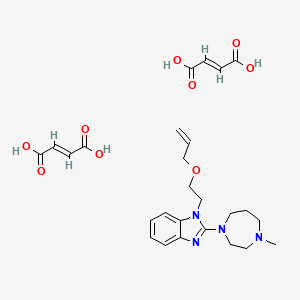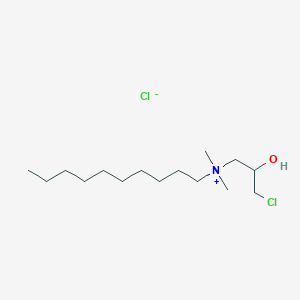
(3-Chloro-2-hydroxypropyl)-decyl-dimethylazanium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Chloro-2-hydroxypropyl)-decyl-dimethylazanium chloride is a quaternary ammonium compound known for its diverse applications in various industries. It is commonly used as a cationic surfactant and has significant roles in the textile, paper, and water treatment industries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2-hydroxypropyl)-decyl-dimethylazanium chloride typically involves the reaction of decylamine with epichlorohydrin under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the quaternary ammonium compound .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where decylamine and epichlorohydrin are mixed and heated to specific temperatures. The reaction mixture is then neutralized, and the product is purified through distillation or crystallization .
Análisis De Reacciones Químicas
Types of Reactions
(3-Chloro-2-hydroxypropyl)-decyl-dimethylazanium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases.
Oxidation: Reagents such as hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride may be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various derivatives with different functional groups .
Aplicaciones Científicas De Investigación
(3-Chloro-2-hydroxypropyl)-decyl-dimethylazanium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the modification of biomolecules for enhanced stability and activity.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the production of cationic starches and as a flocculant in water treatment.
Mecanismo De Acción
The compound exerts its effects primarily through its cationic nature, which allows it to interact with negatively charged surfaces and molecules. This interaction can disrupt microbial cell membranes, leading to antimicrobial activity. In industrial applications, it helps in the aggregation of particles, facilitating their removal from solutions .
Comparación Con Compuestos Similares
Similar Compounds
- (3-Chloro-2-hydroxypropyl)trimethylammonium chloride
- (3-Chloro-2-hydroxypropyl)triethylammonium chloride
- (3-Chloro-2-hydroxypropyl)tripropylammonium chloride
Uniqueness
Compared to similar compounds, (3-Chloro-2-hydroxypropyl)-decyl-dimethylazanium chloride has a longer alkyl chain, which enhances its surfactant properties and makes it more effective in applications requiring strong cationic activity.
Propiedades
Número CAS |
106130-13-6 |
|---|---|
Fórmula molecular |
C15H33Cl2NO |
Peso molecular |
314.3 g/mol |
Nombre IUPAC |
(3-chloro-2-hydroxypropyl)-decyl-dimethylazanium;chloride |
InChI |
InChI=1S/C15H33ClNO.ClH/c1-4-5-6-7-8-9-10-11-12-17(2,3)14-15(18)13-16;/h15,18H,4-14H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
UVNFMNQJFRLKST-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCC[N+](C)(C)CC(CCl)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


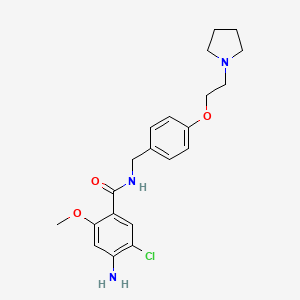
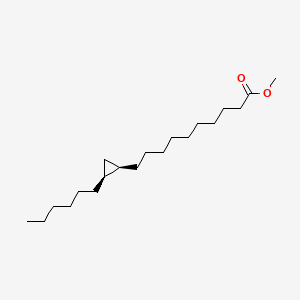
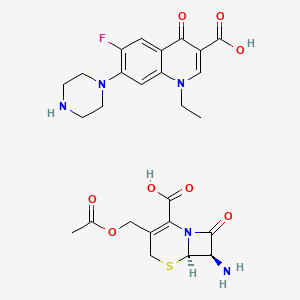
![12-oxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14,16,18-octaene-3,10,20,21-tetrone](/img/structure/B12743962.png)



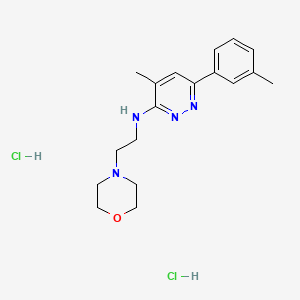


![9-(2-chlorophenyl)-N-(2,4-ditert-butylphenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12744001.png)
